1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
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Description
1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol is a useful research compound. Its molecular formula is C16H18O5 and its molecular weight is 290.315. The purity is usually 95%.
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Scientific Research Applications
Reductive Decomposition
1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol has been synthesized and its reductive decomposition with metallic sodium in liquid ammonia studied. This process results in the production of several decomposition products such as guaiacol, catechol, and various hydroxyphenylpropanes. The β-ether bond of the dimer is completely cleaved under these conditions, providing insights into the compound's chemical behavior (Reznikov & Novitskii, 2004).
Synthesis as Chelatants
The compound has been used in the synthesis of phenolic propane-1, 2- and 1, 3-diols, which are intermediates in immobilised chelatants for the borate anion. This synthesis explores different methods for obtaining various diol derivatives (Tyman & Payne, 2006).
Metabolism by Pseudomonas acidovorans
Research has demonstrated that Pseudomonas acidovorans can metabolize this compound as a sole source of carbon and energy. This study aids in understanding the microbial degradation of lignin model compounds, indicating potential applications in bioremediation (Vicuña et al., 1987).
Lignin Model Compound Degradation
The compound serves as a model in understanding the degradation mechanisms of lignin, a complex plant polymer. Studies on its cleavage under alkaline conditions provide insights into the chemical processes involved in lignin breakdown, which is significant for biofuel production and environmental remediation (Imai et al., 2007).
Synthesis and Structural Analysis
Its derivatives have been synthesized and analyzed structurally for various chemical applications. For example, the synthesis of 2-(3-(4-methoxyphenoxy)propyl) propane-1,3-diethanethioate explores its potential in creating new chemical entities (Jiang Yan, 2009).
Pyrolysis Study
Pyrolysis studies of lignin model compounds, including this compound, help understand the thermal behavior of lignin, which is crucial for its thermal conversion into valuable chemicals and fuels (Kuroda et al., 2007).
Acidolysis Mechanisms
The compound is also used in studies exploring the acidolysis of lignin, particularly the cleavage of the β-O-4 bond, which is fundamental in understanding the chemical transformations of lignin in various industrial processes (Imai et al., 2011).
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-20-13-4-2-3-5-14(13)21-15(10-17)16(19)11-6-8-12(18)9-7-11/h2-9,15-19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUCJPUVVALEHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(CO)C(C2=CC=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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